![molecular formula C10H9Cl2NO3 B1386449 2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid CAS No. 1155503-79-9](/img/structure/B1386449.png)
2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid
Overview
Description
2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid (2C5CPAB) is an important organic compound that is widely used in the synthesis of various compounds and materials. It is a carboxylic acid derivative of 2-chloro-5-amino benzoic acid (2C5AB), which is an important intermediate in the synthesis of many organic compounds. 2C5CPAB is a key component in the synthesis of pharmaceuticals, agrochemicals, and materials for industrial applications.
Scientific Research Applications
2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid has many applications in scientific research. It is used as a reagent in organic synthesis, as a building block for pharmaceuticals, agrochemicals, and materials for industrial applications. It is also used as a substrate for biochemical and physiological studies, as well as for the synthesis of various compounds. In addition, 2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid is used in the synthesis of chiral compounds and as a starting material for the synthesis of peptides and proteins.
Mechanism of Action
2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid is an organic compound that undergoes a nucleophilic substitution reaction with 3-chloropropanoyl chloride (3CPC). The reaction involves the formation of an acid-base pair between the two reactants, followed by a nucleophilic substitution reaction. The reaction is catalyzed by an acid, such as pyridine, and the product is isolated by column chromatography.
Biochemical and Physiological Effects
2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid has been studied for its biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds in the body. It has also been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid has been found to inhibit the enzyme aromatase, which is involved in the production of the hormone estrogen.
Advantages and Limitations for Lab Experiments
2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid has many advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and can be used in a variety of reactions. It is also a relatively inexpensive compound, making it a cost-effective reagent for laboratory use. However, 2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid is a relatively reactive compound and can be easily hydrolyzed in the presence of water. Therefore, it is important to use an anhydrous environment when working with this compound.
Future Directions
There are many potential future directions for research involving 2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid. These include further studies into its biochemical and physiological effects, as well as its use in the synthesis of various compounds. In addition, 2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid could be investigated as a potential therapeutic agent, as it has been shown to inhibit the enzyme cytochrome P450. Further research into its use in the synthesis of peptides and proteins could also be conducted. Finally, research into the effects of 2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid on the environment could be conducted, as it is a relatively reactive compound and could potentially cause environmental damage.
properties
IUPAC Name |
2-chloro-5-(3-chloropropanoylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3/c11-4-3-9(14)13-6-1-2-8(12)7(5-6)10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNIDUOTQJEFQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCCl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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